molecular formula C18H19N5O4S2 B2392753 1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea CAS No. 344583-77-3

1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea

Cat. No.: B2392753
CAS No.: 344583-77-3
M. Wt: 433.5
InChI Key: WNCAYAYLTGHDBM-UHFFFAOYSA-N
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Description

1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-sulfonamide with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea involves the inhibition of key enzymes and pathways in microbial and cancer cells. The thiadiazole ring interacts with the active sites of enzymes, leading to the disruption of essential cellular processes. This compound also induces oxidative stress in cells, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea is unique due to the combination of the thiadiazole ring and the sulfonamide group, which enhances its biological activity and specificity.

Properties

IUPAC Name

1-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S2/c1-3-16-21-22-18(28-16)23-29(25,26)15-10-6-13(7-11-15)20-17(24)19-12-4-8-14(27-2)9-5-12/h4-11H,3H2,1-2H3,(H,22,23)(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCAYAYLTGHDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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